molecular formula C17H16N2O3S B2585456 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 868376-26-5

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2585456
CAS No.: 868376-26-5
M. Wt: 328.39
InChI Key: SCASUVGIDMLWFA-ZCXUNETKSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a benzo[d]thiazole moiety and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl and Ethoxy Groups: The allyl and ethoxy groups are introduced via alkylation reactions using allyl bromide and ethyl iodide, respectively.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group is introduced through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; typically carried out in polar or non-polar solvents depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: A related compound with similar structural features but different functional groups.

    6-Bromobenzo[d]thiazol-2(3H)-one: Another benzo[d]thiazole derivative with distinct biological activities.

Uniqueness

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to its combination of a benzo[d]thiazole core with a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-10-19-15-12(21-4-2)7-5-9-14(15)23-17(19)18-16(20)13-8-6-11-22-13/h3,5-9,11H,1,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASUVGIDMLWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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